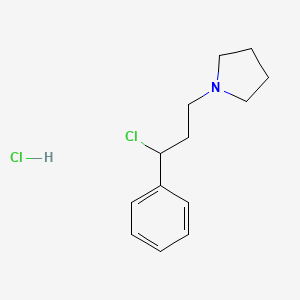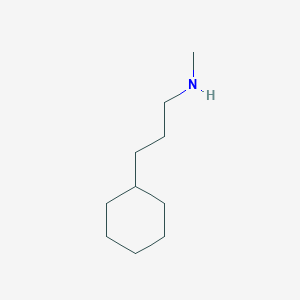![molecular formula C17H20N4O2 B12002441 2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is an organic compound with a complex structure that includes a methoxy group, a phenol group, and a piperazine ring attached to a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For instance, the compound can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reaction conditions often include stirring at room temperature for a specific duration to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenol and methoxy derivatives.
科学的研究の応用
2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the piperazine ring and pyridine moiety can interact with specific binding sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
2-methoxy-6-((E)-{[4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methylphenyl group instead of a pyridinyl group.
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol: This compound features a methoxyphenyl group and is synthesized from vanillin and p-anisidine.
Uniqueness
2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the piperazine ring and pyridine moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
特性
分子式 |
C17H20N4O2 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
2-methoxy-6-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-6-4-5-14(17(15)22)13-19-21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13,22H,9-12H2,1H3/b19-13+ |
InChIキー |
IIUOHBREVZKQQH-CPNJWEJPSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
正規SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)


![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)



